2-Chloro-4,6-dimethylbenzylbromide
Description
2-Chloro-4,6-dimethylbenzylbromide is a halogenated aromatic compound featuring a benzyl bromide core substituted with a chlorine atom at the 2-position and methyl groups at the 4- and 6-positions. This structure confers unique reactivity due to the electron-withdrawing chlorine and electron-donating methyl groups, which influence its applications in organic synthesis, particularly in nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H10BrCl |
|---|---|
Molecular Weight |
233.53 g/mol |
IUPAC Name |
2-(bromomethyl)-1-chloro-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4H,5H2,1-2H3 |
InChI Key |
FHHVEUQPKNBWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)CBr)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Reactivity Trends
Substituent Impact on Reactivity
- Electron-Withdrawing Groups (EWGs) : Chlorine at position 2 enhances electrophilicity at the benzyl bromide carbon, favoring nucleophilic substitution.
- Electron-Donating Groups (EDGs) : Methyl groups at 4 and 6 may stabilize intermediates via hyperconjugation but could sterically hinder reactions.
Hypothetical Reactivity Comparison
2,6-Dichlorobenzyl Bromide : High reactivity in Sₙ2 due to two EWGs (Cl⁻), as seen in its use in synthesizing bioactive molecules .
This compound: Predicted lower reactivity than 2,6-dichloro analog due to EDG (CH₃) effects, but enhanced solubility in nonpolar solvents.
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